N,N-ジエチルニペコタミド

概要

説明

N,N-Diethylnipecotamide (DNP) is an organic compound and a derivative of nipecotic acid, which is an inhibitor of the enzyme glutamate dehydrogenase (GDH). It has been used in various scientific research applications, including studies of the biochemical and physiological effects of GDH inhibition. It is a small molecule that can easily be synthesized and is well-tolerated in lab experiments.

科学的研究の応用

抗結核薬の合成

N,N-ジエチルニペコタミド: は、新規抗結核薬の合成に使用されます。 その構造的柔軟性により、結核の原因菌であるマイコバクテリウム・ツベルクローシスの増殖を阻害する化合物を創出することができます .

NPC1L1阻害剤の開発

この化合物は、コレステロール吸収に関与するニーマン・ピックC1様1(NPC1L1)タンパク質を標的とする阻害剤の開発における前駆体として役立ちます。 NPC1L1を阻害することで、血漿コレステロール値を低下させる可能性があり、高コレステロール血症の治療戦略を提供します .

アシルCoA:コレステロールアシル転移酵素阻害剤

研究者は、N,N-ジエチルニペコタミドをアシルCoA:コレステロールアシル転移酵素(ACAT)阻害剤の合成に使用しています。 ACATは細胞内コレステロール代謝において重要な役割を果たし、その阻害はアテローム性動脈硬化症の治療に役立つと期待されています .

α7ニコチン性アセチルコリン受容体アゴニスト

この化合物は、α7ニコチン性アセチルコリン受容体アゴニストの合成における重要な反応物です。 これらのアゴニストは、統合失調症やアルツハイマー病などの障害における認知機能の低下を改善する可能性があるため、研究されています .

抗マイコバクテリア薬

N,N-ジエチルニペコタミド: は、抗マイコバクテリア薬の創出にも関与しています。 これらの薬剤は、薬剤耐性株によるものを含め、さまざまなマイコバクテリア感染症に対抗するために設計されています .

イソシアノアミドの合成

これは、イソシアノアミドの合成のための出発物質として使用され、イソシアノアミドは有機合成において貴重な中間体であり、新しい治療薬の開発のための医薬品化学において応用されています .

薬理学におけるピペリジン誘導体

ピペリジン誘導体であるN,N-ジエチルニペコタミドは、医薬品において重要な役割を果たすより広い化合物のクラスの一部です。 ピペリジン誘導体は、20種類以上の医薬品クラスに存在し、天然アルカロイドにも見られます .

合成ポリペプチドと生物学的応用

この化合物の誘導体は、アミノ酸N-カルボキシアニリドおよび合成ポリペプチドの合成において研究されています。 これらの材料は、自己組織化や生物学的機能など、幅広い用途があり、N,N-ジエチルニペコタミドが先端材料科学において多用途であることを示しています .

Safety and Hazards

N,N-Diethylnipecotamide is labeled with the GHS07 hazard symbol. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing) .

作用機序

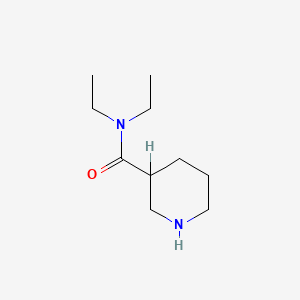

N,N-Diethylnipecotamide, also known as N,N-Diethylpiperidine-3-carboxamide, is a chemical compound with the molecular formula C10H20N2O . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known to participate as a ligand in the synthesis of dimeric halocopper(I) complexes . .

Biochemical Pathways

It is known to participate in the synthesis of dimeric halocopper(I) complexes

生化学分析

Biochemical Properties

N,N-Diethylnipecotamide plays a significant role in biochemical reactions, particularly as a ligand in the synthesis of dimeric halocopper(I) complexes . It interacts with various enzymes and proteins, including acyl-CoA:cholesterol acyltransferase inhibitors and alpha 7 nicotinic acetylcholine receptor agonists . These interactions are crucial for its function in inhibiting or activating specific biochemical pathways, thereby influencing cellular processes.

Cellular Effects

N,N-Diethylnipecotamide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to interact with NMDA receptors, affecting their phosphorylation and activity, which in turn impacts neuronal signaling and function .

Molecular Mechanism

At the molecular level, N,N-Diethylnipecotamide exerts its effects through binding interactions with biomolecules. It acts as a bidentate chelating ligand, forming complexes with metal ions such as copper(I) . This binding can lead to enzyme inhibition or activation, altering gene expression and cellular responses. The compound’s ability to form stable complexes is key to its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Diethylnipecotamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that its activity can vary depending on the duration of exposure, with potential implications for its use in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of N,N-Diethylnipecotamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent responses is essential for determining the therapeutic window and potential risks associated with its use.

Metabolic Pathways

N,N-Diethylnipecotamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role in these pathways can influence the overall metabolic state of cells, affecting energy production and utilization.

Transport and Distribution

Within cells and tissues, N,N-Diethylnipecotamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biological activity and efficacy.

Subcellular Localization

The subcellular localization of N,N-Diethylnipecotamide is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function and activity.

特性

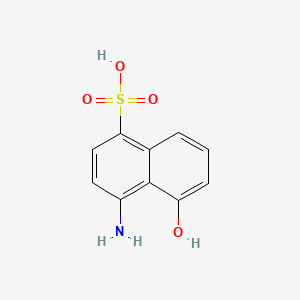

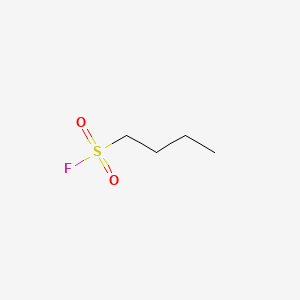

IUPAC Name |

N,N-diethylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQKYQVJDRTTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955287 | |

| Record name | N,N-Diethylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3367-95-1 | |

| Record name | N,N-Diethyl-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3367-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nipecotamide, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003367951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylpiperidine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUA6N8KRA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the position of the carboxamide group in N,N-diethylnipecotamide analogs influence their temperature-responsive behavior in solution?

A1: Research indicates that the position of the carboxamide group within the piperidine ring of N,N-diethylnipecotamide analogs plays a crucial role in determining their temperature-responsive behavior in aqueous solutions. [] For instance, poly(N-acryloyl-nipecotamide) (PNANAm), where the carboxamide group is attached to the 3-position of the piperidine ring, exhibits an upper critical solution temperature (UCST) in phosphate-buffered saline (PBS) under certain conditions. [] This means that PNANAm transitions from a soluble state to an insoluble state upon heating above the UCST. Conversely, poly(N-acryloyl-N,N-diethylnipecotamide) (PNADNAm), where the carboxamide group is directly attached to the nitrogen of the piperidine ring, displays a lower critical solution temperature (LCST). [] This implies that PNADNAm transitions from a soluble state to an insoluble state upon cooling below the LCST. The contrasting behavior highlights the significance of the carboxamide group's position in dictating the temperature-dependent solubility of these polymers.

Q2: Can you describe a method for synthesizing the stereoisomers of a compound containing the N,N-diethylnipecotamide moiety?

A3: The synthesis of stereoisomers for compounds containing the N,N-diethylnipecotamide moiety, such as α,α'-bis[3-(N,N-diethylcarbamoyl)-piperidino]-p-xylene (1), can be achieved through a multi-step process. [] Racemic ethyl nipecotate is first resolved using diastereomeric (-)-D- and (+)-L-tartrate salt formation to obtain the individual enantiomers. [] These are then hydrolyzed to their corresponding nipecotic acids, followed by conversion into t-BOC protected derivatives. [] Treatment with diethylamine and isobutyl chloroformate, followed by deprotection, yields (R)- and (S)-N,N-diethylnipecotamides. [] These enantiopure intermediates can then be condensed with appropriate reagents, such as α,α'-dibromo-p-xylene in this example, to yield the desired (R,R)- and (S,S)- isomers. [] This approach allows for the controlled synthesis of specific stereoisomers, enabling the investigation of their individual properties and biological activities.

Q3: What analytical techniques are typically employed to characterize and quantify N,N-diethylnipecotamide and its derivatives?

A4: A range of analytical techniques is commonly employed to characterize and quantify N,N-diethylnipecotamide and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for elucidating the structure and studying conformational dynamics. [] Specifically, 1H NMR spectroscopy provides detailed information on the hydrogen environments within the molecule, allowing researchers to analyze conformational equilibria and hydrogen bonding interactions. [] Furthermore, techniques like chiral high-performance liquid chromatography (HPLC) are crucial for separating and analyzing individual stereoisomers of these compounds, as demonstrated in the separation of α,α'-bis[3-(N,N-diethylcarbamoyl)-piperidino]-p-xylene isomers. [] These analytical tools are essential for comprehensive characterization and understanding the properties of N,N-diethylnipecotamide and its analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。